REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.FC(F)(F)S(O)(=O)=O.[C:17](Cl)(=[O:20])[CH2:18][CH3:19]>>[OH:8][C:4]1[CH:5]=[CH:6][C:7]([C:17](=[O:20])[CH2:18][CH3:19])=[C:2]([CH3:1])[CH:3]=1
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Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
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Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
ice water
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at −10° C. for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 18 hours
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Duration
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18 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected via filtration
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (Gradient: 5% to 70% ethyl acetate in petroleum ether)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |